Z-DL-Phg-net2
Description
Properties
IUPAC Name |
benzyl N-[2-(diethylamino)-2-oxo-1-phenylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-22(4-2)19(23)18(17-13-9-6-10-14-17)21-20(24)25-15-16-11-7-5-8-12-16/h5-14,18H,3-4,15H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSFAZSWTWDLSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-DL-Phg-net2 typically involves the reaction of benzyl chloroformate with 2-(diethylamino)-2-oxo-1-phenylethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Z-DL-Phg-net2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Z-DL-Phg-net2 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Z-DL-Phg-net2 involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(2-(diethylamino)-2-oxo-1-phenylethyl)carbamate
- Phenylmethyl N-[2-(diethylamino)-2-oxo-1-phenylethyl]carbamate
Uniqueness
Z-DL-Phg-net2 is unique due to its specific chemical structure, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are required.
Biological Activity
Z-DL-Phg-net2 (CAS Number: 1355476-23-1) is a synthetic compound that has garnered attention for its potential applications in various fields, particularly in chemistry and biology. Its structure allows it to serve as a building block for more complex molecules and as a biochemical probe with potential therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
This compound exhibits biological activity primarily through its interaction with specific molecular targets, particularly enzymes. It is known to inhibit certain enzymes by binding to their active sites, which blocks their activity and can influence various biochemical pathways. This inhibition can lead to significant therapeutic effects, making it a candidate for drug development.
The compound undergoes several types of chemical reactions:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction can occur with lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can replace the diethylamino group with other nucleophiles.
These reactions are crucial for understanding how this compound can be modified for enhanced biological activity or specificity.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzyl N-(2-(diethylamino)-2-oxo-1-phenylethyl)carbamate | Similar backbone | Lacks certain functional groups that affect reactivity |
| Phenylmethyl N-[2-(diethylamino)-2-oxo-1-phenylethyl]carbamate | Similar backbone | Different side chain influences binding properties |
This compound's specific chemical structure imparts distinct reactivity and binding properties, making it valuable in applications requiring precise molecular interactions.
Therapeutic Applications
Recent studies have investigated the potential therapeutic applications of this compound. For example, its role as a biochemical probe has been explored in various experimental settings. One study highlighted its effectiveness in modulating enzyme activity related to metabolic pathways, suggesting possible applications in treating metabolic disorders.
Toxicity and Efficacy
A significant aspect of research on this compound involves assessing its toxicity profile. Preliminary findings indicate that while some derivatives may exhibit toxicity towards both normal and cancer cells, specific modifications to the compound can enhance selectivity towards cancer cells. This selectivity is crucial for therapeutic applications where minimizing harm to normal cells is essential .
Summary of Findings
The following table summarizes key findings from various studies on this compound:
These findings underscore the compound's versatility and potential as a therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
